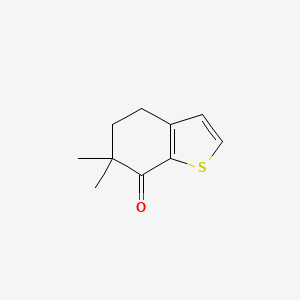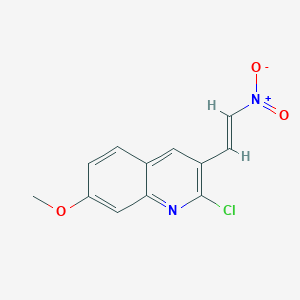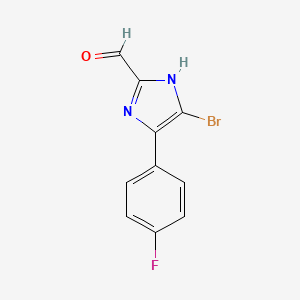
5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022603 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022603 typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Direct Synthesis: This method involves the direct combination of precursor chemicals under controlled conditions, such as temperature and pressure, to form MFCD33022603.
Catalytic Processes: Catalysts are often used to facilitate the reaction and increase the yield of MFCD33022603. These processes may involve the use of metal catalysts or other catalytic agents.
Solvent-Based Methods: Solvents can be used to dissolve the reactants and control the reaction environment, leading to the formation of MFCD33022603.
Industrial Production Methods
In an industrial setting, the production of MFCD33022603 is scaled up to meet demand. This involves:
Batch Processing: Large quantities of reactants are combined in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for a more efficient and consistent production process.
Chemical Reactions Analysis
Types of Reactions
MFCD33022603 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from MFCD33022603, resulting in the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen from MFCD33022603 leads to reduced products.
Substitution: In this reaction, one functional group in MFCD33022603 is replaced by another, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens, such as chlorine and bromine, are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield a range of substituted compounds.
Scientific Research Applications
MFCD33022603 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: MFCD33022603 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential medical applications of MFCD33022603, including its use in drug development and as a diagnostic tool.
Industry: MFCD33022603 is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which MFCD33022603 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound. The exact mechanism of action may vary depending on the specific application and context in which MFCD33022603 is used.
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
5-bromo-4-(4-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-10-9(13-8(5-15)14-10)6-1-3-7(12)4-2-6/h1-5H,(H,13,14) |
InChI Key |
OEWJHIVOWTWEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



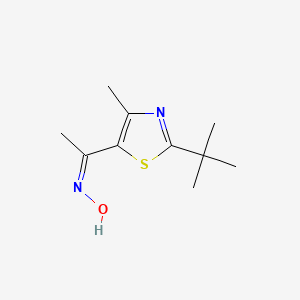
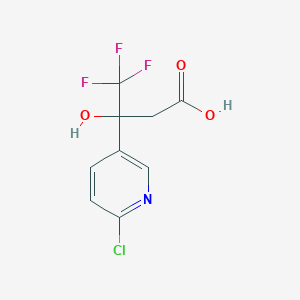

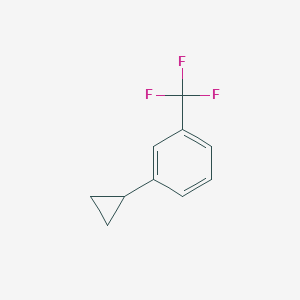


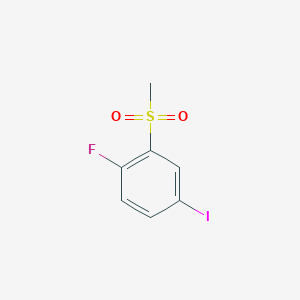
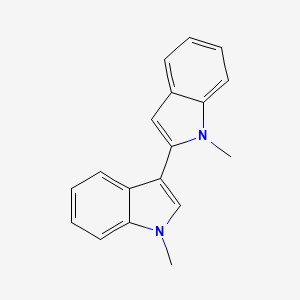

![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)

